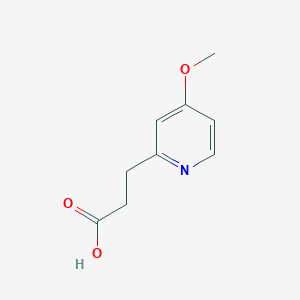
4-methoxy-2-Pyridinepropanoic acid
Cat. No. B8461620
M. Wt: 181.19 g/mol
InChI Key: IZGQSDZAESMUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138399B2
Procedure details


Similarly to Example 1, 0.69 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.74 g of 2,3-diamino-5-(2-phenylethyl)pyridine (starting material F1) and 12 g of PPA (24 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.91 g of the title compound of m.p. 86–88° C. The mass spectrum shows the molecular peak MH+ at 359.4 Da.

Name
material F1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:17][N:16]=1>ClCCl.CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:17][N:16]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]2[NH:14][C:15]3=[N:16][CH:17]=[C:18]([CH2:22][CH2:23][C:24]4[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=4)[CH:19]=[C:20]3[N:21]=2)[CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=NC=C1)CCC(=O)O
|
|
Name
|
material F1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1N)CCC1=CC=CC=C1
|
|
Name
|
dichloromethane methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC=C1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.69 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1N)CCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.74 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC=C1)CCC1=NC=2C(=NC=C(C2)CCC2=CC=CC=C2)N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.91 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
